molecular formula C15H14BrN3O2 B2428497 4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile CAS No. 2194008-06-3

4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2428497
CAS No.: 2194008-06-3
M. Wt: 348.2
InChI Key: XNJVSOICJPEECM-UHFFFAOYSA-N
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Description

4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole moiety, which is a common structural motif in many bioactive molecules.

Preparation Methods

The synthesis of 4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to acetylation to introduce the acetyl group. The final step involves the reaction of the acetylated brominated indole with morpholine-3-carbonitrile under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The bromine atom and other functional groups in the compound contribute to its binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile can be compared with other indole derivatives, such as:

Properties

IUPAC Name

4-[2-(4-bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c16-12-2-1-3-13-15(12)10(8-18-13)6-14(20)19-4-5-21-9-11(19)7-17/h1-3,8,11,18H,4-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJVSOICJPEECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CNC3=C2C(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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